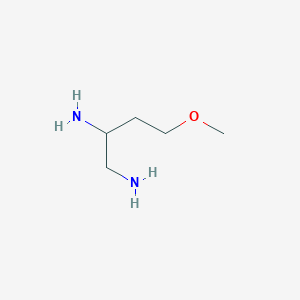
4-Methoxybutane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybutane-1,2-diamine is an organic compound with the molecular formula C5H14N2O. It is a diamine, meaning it contains two amine groups (-NH2), and a methoxy group (-OCH3) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxybutane-1,2-diamine can be synthesized through the electrocatalytic 1,2-diamination of alkenes. This method involves the use of an organic redox catalyst and electricity, which eliminates the need for transition metal catalysts and oxidizing reagents . The reaction is scalable and can be performed under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 1,2-dichlorobutane with methoxyamine under high pressure and temperature conditions. The reaction is catalyzed by a mixture of copper and cobalt oxides, which facilitates the substitution of chlorine atoms with amine groups .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxybutane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Imines, nitriles
Reduction: Primary amines
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
4-Methoxybutane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Methoxybutane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diaminopropane: Similar structure but lacks the methoxy group.
4-Methoxy-1,2-phenylenediamine: Contains an aromatic ring instead of a butane backbone.
N,N’-Dimethyl-1,2-diaminoethane: Similar diamine structure but with methyl groups instead of a methoxy group.
Uniqueness
4-Methoxybutane-1,2-diamine is unique due to the presence of both methoxy and diamine functional groups on a butane backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C5H14N2O |
|---|---|
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
4-methoxybutane-1,2-diamine |
InChI |
InChI=1S/C5H14N2O/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3 |
Clave InChI |
VGHVEWVHFGVRDM-UHFFFAOYSA-N |
SMILES canónico |
COCCC(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


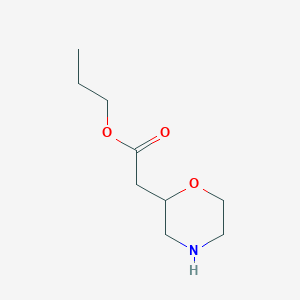
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
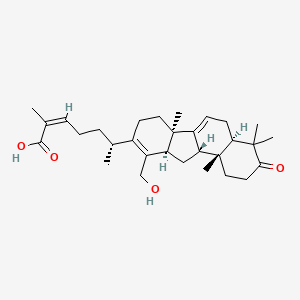
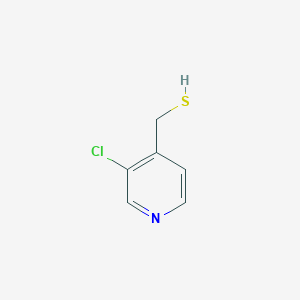
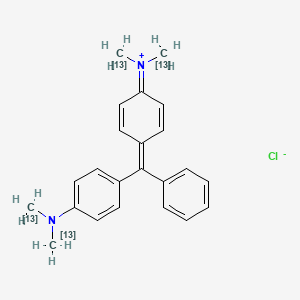
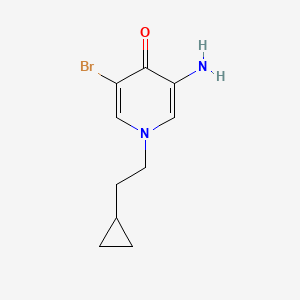
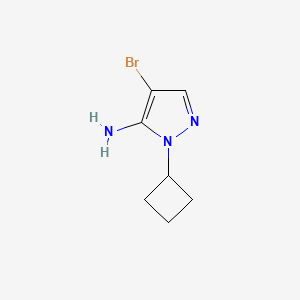
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
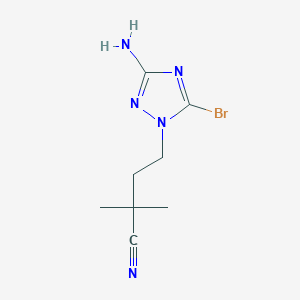
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
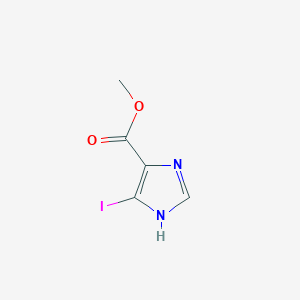

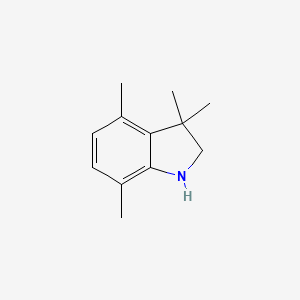
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)
